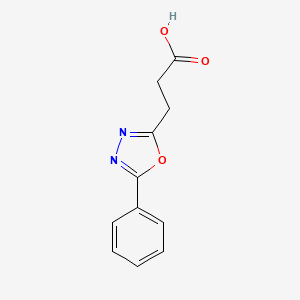

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-13-11(16-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYMDSTYUZAYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427850 | |

| Record name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23464-98-4 | |

| Record name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1,3,4-oxadiazole-2-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, systematic approach to the structural elucidation of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid, a heterocyclic compound of interest. Moving beyond a simple recitation of techniques, this document delves into the scientific rationale behind the multi-faceted analytical strategy, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. Each protocol is presented as a self-validating system, where data from discrete analyses converge to build an unambiguous and trustworthy structural assignment. This guide is designed to equip researchers with both the theoretical understanding and the practical, field-proven methodologies required for the rigorous characterization of complex small molecules.

Introduction: The Imperative for Unambiguous Structure

In the fields of medicinal chemistry and materials science, 1,3,4-oxadiazole derivatives are recognized for their diverse biological and photophysical properties.[1][2] The precise arrangement of atoms in this compound dictates its physicochemical characteristics and its interactions with biological targets. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. Therefore, a rigorous, multi-technique approach to structure elucidation is not merely academic; it is a critical component of scientific integrity and successful research outcomes.

This guide presents a holistic workflow for confirming the structure of the target molecule, CAS No. 23464-98-4, with a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol .[3][4] We will proceed logically from establishing the molecular formula to mapping the intricate connectivity of the atoms.

Foundational Analysis: Confirming Molecular Formula and Key Functional Groups

The first phase of elucidation establishes the fundamental building blocks of the molecule: its elemental composition and the primary functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into atomic connectivity, we must be certain of the molecular formula. Low-resolution mass spectrometry can often yield a nominal mass that corresponds to multiple possible elemental compositions. HRMS provides the high mass accuracy required to confidently determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. This precision is essential for distinguishing between isobaric compounds.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or in negative ion mode for the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Compare the experimentally measured exact mass of the molecular ion peak with the theoretical exact mass calculated for C₁₁H₁₀N₂O₃. The deviation should be within a narrow tolerance, typically < 5 ppm.

Expected Data Summary:

| Species | Theoretical Exact Mass | Expected Observed Mass (±5 ppm) |

|---|---|---|

| [C₁₁H₁₁N₂O₃]⁺ ([M+H]⁺) | 219.0764 | 219.0753 - 219.0775 |

| [C₁₁H₉N₂O₃]⁻ ([M-H]⁻) | 217.0622 | 217.0611 - 217.0633 |

This initial step provides a high-confidence foundation for all subsequent spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For our target molecule, we expect to see characteristic vibrations for the carboxylic acid and the aromatic and heterocyclic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for specific functional groups.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300-2500 (very broad) | The extreme broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[5][6][7] |

| Carboxylic Acid C=O | Stretch | 1760-1690 (strong) | A strong, sharp peak indicative of the carbonyl group.[5][8] |

| Aromatic C=C | Stretch | ~1615, ~1580, ~1450 | Multiple bands are typical for the phenyl ring. |

| Oxadiazole C=N | Stretch | ~1625 | Confirms the presence of the imine-like bond within the heterocyclic ring.[9] |

| C-O | Stretch | 1320-1210 | Includes contributions from both the carboxylic acid and the oxadiazole ring ether linkage.[5][10] |

The FTIR spectrum provides a quick "fingerprint" of the molecule, confirming the presence of the carboxylic acid and the aromatic/heterocyclic systems, which are key features of the proposed structure.

Mapping the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11][12] By combining several NMR experiments, we can piece together the entire molecular puzzle. The elucidation process follows a logical progression, as illustrated below.

Caption: Systematic workflow for NMR-based structure elucidation.

One-Dimensional (1D) NMR: The Initial Blueprint

Expertise & Causality: ¹H and ¹³C NMR spectra provide the fundamental census of proton and carbon environments in the molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing us to distinguish between aromatic, aliphatic, and functionalized positions. Integration in ¹H NMR quantifies the number of protons in each environment, while multiplicity (splitting patterns) reveals adjacent proton neighbors. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons in the ¹³C spectrum.[13]

Experimental Protocol: 1D NMR Suite

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Acquire a DEPT-135 spectrum, where CH/CH₃ signals appear positive and CH₂ signals appear negative. Quaternary carbons are absent.

-

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

Table 1: Predicted ¹H NMR Data

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Hₐ | ~12.5 | Broad Singlet | 1H | -COOH |

| Hₑ, Hᵢ | ~8.0 | Multiplet (dd) | 2H | Phenyl (ortho) |

| Hf, Hₖ, Hₗ | ~7.6 | Multiplet | 3H | Phenyl (meta, para) |

| Hc | ~3.1 | Triplet | 2H | -CH₂- (adjacent to Oxadiazole) |

| Hₐ | ~2.9 | Triplet | 2H | -CH₂- (adjacent to COOH) |

Table 2: Predicted ¹³C NMR Data

| Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| Cₐ | ~172 | Absent | -COOH |

| Cₑ | ~165 | Absent | Oxadiazole (C-2) |

| Cₖ | ~164 | Absent | Oxadiazole (C-5) |

| Cg | ~132 | Positive (CH) | Phenyl (para) |

| Cᵢ, Cₘ | ~129 | Positive (CH) | Phenyl (meta) |

| Cᵣ, Cₛ | ~127 | Positive (CH) | Phenyl (ortho) |

| Cₒ | ~124 | Absent | Phenyl (ipso) |

| Cᵣ | ~30 | Negative (CH₂) | -CH₂- (adjacent to COOH) |

| Cₐ | ~25 | Negative (CH₂) | -CH₂- (adjacent to Oxadiazole) |

Two-Dimensional (2D) NMR: Connecting the Dots

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR reveals how they are assembled.[14] Each 2D experiment correlates signals from two frequency axes, providing specific connectivity information.

-

COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). This is invaluable for tracing out aliphatic chains and substitution patterns on aromatic rings.[15]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). This definitively links the proton and carbon frameworks.[15]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges, typically 2 to 3 bonds. This is the key experiment for connecting molecular fragments across quaternary carbons and heteroatoms, providing the final, unambiguous proof of the overall structure.[15][16]

Experimental Protocol: 2D NMR Suite

-

Using the same sample, acquire standard COSY, HSQC, and HMBC spectra. Optimization of the HMBC experiment for an expected long-range coupling constant of ~8 Hz is a good starting point.

Interpreting the 2D Data:

The power of 2D NMR lies in the cross-peaks that appear off the diagonal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 23464-98-4|this compound|BLD Pharm [bldpharm.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

- 13. emerypharma.com [emerypharma.com]

- 14. youtube.com [youtube.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. analyzetest.com [analyzetest.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyl-1,3,4-oxadiazole-2-propionic Acid

Introduction: The Rising Profile of 1,3,4-Oxadiazoles in Medicinal Chemistry

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1] This five-membered heterocyclic ring is a bioisostere for carboxylic acids and amides, enhancing properties like lipophilicity and metabolic resistance. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] 5-Phenyl-1,3,4-oxadiazole-2-propionic acid, the subject of this guide, combines this privileged scaffold with a propionic acid sidechain, making its physicochemical characterization critical for assessing its potential in drug discovery and development. This document provides a comprehensive analysis of its known properties and outlines robust methodologies for determining its complete physicochemical profile.

Molecular and Structural Data

A foundational understanding of a compound begins with its fundamental molecular and structural characteristics.

| Property | Value | Source |

| IUPAC Name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid | [3] |

| CAS Number | 23464-98-4 | [3][4][5] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [3][4][5] |

| Molecular Weight | 218.21 g/mol | [4][5] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)O | [3] |

| InChI Key | CUYMDSTYUZAYFH-UHFFFAOYSA-N | [3] |

Predicted Physicochemical Parameters

While experimental data provides the gold standard for physicochemical characterization, in silico predictions offer valuable initial insights into a compound's likely behavior. The following table summarizes key predicted properties for 5-phenyl-1,3,4-oxadiazole-2-propionic acid.

| Parameter | Predicted Value | Notes |

| pKa | 4.07 ± 0.10 | This value suggests the compound is a weak acid, typical for a carboxylic acid. The acidity is crucial for its solubility and interaction with biological targets.[6] |

| XlogP | 1.2 | This predicted partition coefficient indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Boiling Point | 433.4 ± 47.0 °C | |

| Density | 1.299 ± 0.06 g/cm³ |

Experimental Physicochemical Data

Experimentally determined data is paramount for accurate modeling and application in a research setting.

| Parameter | Experimental Value |

| Melting Point | 139-143 °C[6] |

| Appearance | Solid |

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-propionic acid

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine precursor. A common and effective method utilizes a dehydrating agent such as phosphorus oxychloride. The following is a generalized, yet detailed, protocol for the synthesis of the title compound.

Reaction Scheme:

A generalized synthetic workflow.

Step-by-Step Protocol:

-

Formation of the Diacylhydrazine Intermediate:

-

In a round-bottom flask, dissolve benzoyl hydrazide in a suitable solvent such as pyridine or dioxane.

-

Add an equimolar amount of succinic anhydride portion-wise while stirring.

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is poured into cold water to precipitate the N'-benzoyl-succinohydrazide intermediate.

-

The solid is collected by filtration, washed with water, and dried.

-

-

Cyclization to the 1,3,4-Oxadiazole Ring:

-

The dried N'-benzoyl-succinohydrazide is suspended in an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated under reflux for several hours. The progress of the cyclization is monitored by TLC.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously quenched by pouring it onto crushed ice.

-

The resulting precipitate is the crude 5-phenyl-1,3,4-oxadiazole-2-propionic acid.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Methodologies for Experimental Characterization

To complement the predicted data and provide a comprehensive profile, the following experimental procedures are recommended.

Spectroscopic Analysis

Definitive structural confirmation is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region, ~7.5-8.0 ppm), and the two methylene groups of the propionic acid side chain (as triplets in the aliphatic region, likely around 2.8-3.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C-NMR: The carbon NMR spectrum will provide evidence for all 11 carbon atoms. Key signals will include those for the carbonyl carbon of the carboxylic acid (~170-180 ppm), the two carbons of the oxadiazole ring (~160-165 ppm), the aromatic carbons, and the two aliphatic carbons of the propionic acid side chain.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands confirming the functional groups present:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

-

C=N stretching vibrations from the oxadiazole ring in the region of 1630-1685 cm⁻¹.

-

C-O-C stretching of the oxadiazole ring, typically around 1020-1070 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 219.0764, corresponding to the molecular formula C₁₁H₁₀N₂O₃.

Determination of Physicochemical Properties

Solubility:

The solubility of the compound in various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO) should be determined.

Workflow for Solubility Determination:

A typical workflow for experimental solubility assessment.

pKa Determination:

The acid dissociation constant (pKa) of the carboxylic acid group is a critical parameter influencing solubility and absorption. Potentiometric titration is a standard method for its determination.

LogP Determination:

The octanol-water partition coefficient (LogP) is a key indicator of a drug's lipophilicity and its ability to cross cell membranes. The shake-flask method followed by quantification of the compound in both phases using HPLC is a reliable approach.

Conclusion

5-Phenyl-1,3,4-oxadiazole-2-propionic acid is a compound of significant interest due to its privileged 1,3,4-oxadiazole core. This guide has provided a detailed overview of its known molecular and physicochemical properties, including predicted values for key parameters. Furthermore, it has outlined established methodologies for the experimental determination of its complete physicochemical profile. The data and protocols presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the further investigation and potential application of this promising molecule.

References

-

Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7130633, 5-Phenyl-1,3,4-oxadiazole-2-propionic acid. Retrieved from [Link]

-

Stenutz, R. (n.d.). 5-phenyl-1,3,4-oxadiazole-2-propionic acid. Retrieved from [Link]

- Yadav, G., Singh, P., & Singh, J. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Chemistry & Biology Interface, 12(3), 169-182.

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Phenyl-1,3,4-oxadiazole-2-propionic acid | C11H10N2O3 | CID 7130633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Senior Application Scientist Note: The initial request specified CAS 23464-98-4. However, this identifier corresponds to 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid[1][2][3]. To provide a relevant and in-depth guide for researchers in drug development, this document will focus on the spectroscopic data of 2-Chloro-N-(2,6-dimethylphenyl)acetamide , which is registered under CAS 1131-01-7 [4][5][6][7]. This compound is a critical intermediate in pharmaceutical synthesis and a more pertinent subject for a detailed spectroscopic analysis.

Introduction

2-Chloro-N-(2,6-dimethylphenyl)acetamide is a key chemical intermediate, notably in the synthesis of pharmaceuticals such as Lidocaine[8]. Its molecular structure, comprised of a substituted aromatic ring and a chloroacetamide side chain, gives rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers and scientists in the field of drug development and chemical synthesis. The compound presents as a white or grey crystalline powder[6][9][10].

Molecular Structure

The chemical structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (C₁₀H₁₂ClNO) is fundamental to interpreting its spectroscopic data[5][6][9].

Figure 1: Chemical Structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (approx. 7.05 - 7.20 ppm): The protons on the dimethylphenyl ring will appear in this region. Due to the symmetrical substitution, a complex multiplet is expected.

-

Amide Proton (approx. 8.0 ppm): The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

Chloromethyl Protons: The two protons of the CH₂Cl group are expected to appear as a singlet, typically in the range of 4.0-4.5 ppm, shifted downfield due to the electronegative chlorine atom.

-

Methyl Protons: The six protons of the two methyl groups on the aromatic ring will appear as a singlet, typically in the range of 2.0-2.5 ppm.

Summary of ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.05 - 7.20 | m | 3H | Ar-H |

| ~8.0 | s (br) | 1H | N-H |

| ~4.2 | s | 2H | -CH₂Cl |

| ~2.2 | s | 6H | Ar-CH₃ |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The C=O carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm.

-

Aromatic Carbons: The carbons of the dimethylphenyl ring will appear in the aromatic region (120-140 ppm). Due to symmetry, fewer than six signals may be observed.

-

Chloromethyl Carbon: The carbon of the CH₂Cl group will be found in the range of 40-50 ppm.

-

Methyl Carbons: The two equivalent methyl carbons on the aromatic ring will give a single signal, typically between 15-25 ppm.

Summary of ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~125-138 | Ar-C |

| ~45 | -CH₂Cl |

| ~18 | Ar-CH₃ |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of a deuterated solvent.

-

Instrumentation: Use a spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Interpretation of the IR Spectrum:

-

N-H Stretch (approx. 3300-3500 cm⁻¹): A sharp to moderately broad peak in this region is characteristic of the amide N-H bond.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

-

C=O Stretch (Amide I band, approx. 1630-1680 cm⁻¹): A strong, sharp absorption in this region is indicative of the carbonyl group of the amide.

-

N-H Bend (Amide II band, approx. 1510-1570 cm⁻¹): This band arises from the in-plane bending of the N-H bond.

-

C-Cl Stretch (approx. 600-800 cm⁻¹): A peak in this region can be attributed to the carbon-chlorine bond.

Summary of IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| >3000 | Medium | Aromatic C-H stretch |

| <3000 | Medium | Aliphatic C-H stretch |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~700 | Medium-Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

-

Molecular Ion Peak (m/z 197/199): The molecular ion peak will appear as a pair of peaks with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragment Ions:

-

Loss of Cl: A peak at m/z 162 corresponding to the loss of a chlorine radical.

-

Acylium Ion: A peak at m/z 120, resulting from the cleavage of the N-C bond.

-

Dimethylaniline Fragment: A peak at m/z 121, corresponding to the dimethylaniline cation.

-

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Summary of Mass Spectrometry Data:

| m/z | Relative Intensity | Proposed Fragment |

| 197/199 | Moderate | [M]⁺˙ |

| 162 | Moderate | [M-Cl]⁺ |

| 121 | High | [C₈H₁₀N]⁺ |

| 120 | High | [C₈H₉N]⁺˙ |

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Data Acquisition: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

References

-

ChemSynthesis. (n.d.). Chemical Synthesis and Properties of Carboxylic acids - page 7. Retrieved from [Link][2]

-

ChemSynthesis. (n.d.). 2,3-dihydro-1,4-phthalazinedione. Retrieved from [Link][3]

-

ChemSynthesis. (n.d.). 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. Retrieved from [Link][11]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link][12]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-propionic acid. PubChem Compound Database. Retrieved from [Link][1]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-2',6'-acetoxylidide. NIST Chemistry WebBook. Retrieved from [Link][5]

-

SIELC Technologies. (2018, February 16). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-. Retrieved from [Link][13]

-

SpectraBase. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link][14]

Sources

- 1. 5-Phenyl-1,3,4-oxadiazole-2-propionic acid | C11H10N2O3 | CID 7130633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR [m.chemicalbook.com]

- 5. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Benchchem [benchchem.com]

- 9. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- | SIELC Technologies [sielc.com]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

Abstract

Derivatives of the 1,3,4-oxadiazole scaffold have garnered significant attention within the scientific community due to their extensive range of pharmacological activities.[1][2] This technical guide focuses on elucidating the mechanism of action of a specific analogue, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid. Drawing upon the established biological profiles of structurally related compounds, we propose and explore potential molecular targets and signaling pathways through which this molecule may exert its therapeutic effects, particularly in the realms of oncology and inflammatory diseases. This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing robust experimental protocols to rigorously investigate its mode of action.

Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a diverse array of biological activities upon its derivatives. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The propanoic acid side chain, while a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), can also be associated with gastrointestinal side effects.[1][5] The incorporation of the propanoic acid moiety into the more complex 1,3,4-oxadiazole structure may modulate its activity and mitigate such adverse effects.

Given the established bioactivity of this chemical class, this compound is a compound of significant interest for further investigation. This guide will delve into its putative mechanisms of action, focusing on two primary therapeutic areas: oncology and inflammation.

Proposed Mechanisms of Action

Based on the pharmacological profiles of analogous compounds, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:

-

Inhibition of Key Enzymes in Cancer Progression: Several 1,3,4-oxadiazole derivatives have demonstrated anticancer activity through the inhibition of critical enzymes such as histone deacetylases (HDACs) and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[6]

-

Modulation of Inflammatory Pathways: The structural similarity to some NSAIDs suggests a potential role in modulating inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes or by influencing the production of pro-inflammatory cytokines.

-

Induction of Oxidative Stress in Cancer Cells: Some derivatives of 3-(4-Phenylphenyl)propanoic acid have been shown to possess antioxidant properties, which could translate to a pro-oxidant effect in the context of cancer cells, leading to apoptosis.

Experimental Validation of a Putative Anticancer Mechanism

To investigate the potential anticancer activity of this compound, a series of in vitro experiments are proposed.

Cell Viability and Proliferation Assays

The initial step is to assess the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.

Table 1: Representative Cancer Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Key Characteristics |

| A549 | Lung Carcinoma | EGFR wild-type |

| HCT116 | Colorectal Carcinoma | KRAS mutant |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Target Engagement and Enzymatic Assays

Should the compound exhibit significant antiproliferative activity, the next logical step is to investigate its interaction with hypothesized molecular targets.

Experimental Workflow: Investigating EGFR and HDAC Inhibition

Caption: Workflow for anticancer mechanism validation.

Experimental Protocol: In Vitro EGFR Kinase Assay

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR protein, a specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and varying concentrations of the test compound.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Measure the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Determine the IC50 value for EGFR inhibition.

Investigating the Anti-inflammatory Mechanism of Action

The structural features of this compound warrant an investigation into its potential anti-inflammatory properties.

Inhibition of Pro-inflammatory Mediators

A key aspect of inflammation is the production of pro-inflammatory mediators. We can assess the compound's ability to inhibit their production in a cellular context.

Table 2: Key Pro-inflammatory Cytokines and Mediators

| Mediator | Cellular Source | Pro-inflammatory Function |

| TNF-α | Macrophages, T cells | Induces fever, apoptosis, and inflammation |

| IL-6 | Macrophages, T cells | Stimulates acute phase response |

| Prostaglandin E2 (PGE2) | Various cells | Promotes fever, pain, and vasodilation |

Signaling Pathway: LPS-induced Inflammation in Macrophages

Caption: Proposed anti-inflammatory mechanism.

Experimental Protocol: Measurement of Cytokine Production in Macrophages

-

Cell Culture: Culture murine macrophage-like RAW 264.7 cells in appropriate medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

-

Data Analysis: Determine the dose-dependent inhibitory effect of the compound on cytokine production.

Conclusion and Future Directions

This guide outlines a systematic approach to elucidating the mechanism of action of this compound. The proposed experiments will provide valuable insights into its potential as an anticancer or anti-inflammatory agent. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in relevant animal models of cancer and inflammation. Furthermore, comprehensive structure-activity relationship (SAR) studies could be undertaken to optimize the potency and selectivity of this promising scaffold.

References

-

Verma, A., Joshi, S., & Singh, D. (2004). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 66(4), 425-429. [Link]

-

Srivastava, R. M., & Seabra, G. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian journal of medical and biological research, 27(6), 1403–1406. [Link]

-

Mickevičius, V., et al. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 20(10), 18886-18904. [Link]

-

Gomathy, R., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link]

-

Al-Sultani, K. H., & Al-Majidi, S. M. (2020). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 4(4), 448-457. [Link]

-

Wang, M., et al. (2012). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. Molecules, 17(9), 10583-10594. [Link]

-

Kumpan, K., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(21), 7351. [Link]

-

Kumar, A., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Current Bioactive Compounds, 17(9), e010921191148. [Link]

-

Tarushi, A., et al. (2014). Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin). Journal of Inorganic Biochemistry, 137, 56-64. [Link]

-

Husain, A., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society, 77(12), 1713-1723. [Link]

-

Ragavan, R. V., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Molecules, 27(24), 8740. [Link]

-

Mickevičius, V., et al. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

-

Noreen, M., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5693. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

-

Petrova, T., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(1), 123. [Link]

-

Kamal, A., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules, 27(19), 6296. [Link]

-

Bondock, S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 10769-10803. [Link]

-

de Fátima, Â., et al. (2009). 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o246. [Link]

-

D'auria, M., et al. (2021). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Molecules, 26(11), 3326. [Link]

Sources

- 1. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Solubility of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid in DMSO

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery, profoundly influencing assay development, formulation, and bioavailability. Dimethyl sulfoxide (DMSO) is the universal solvent for storing and testing compound libraries, making a thorough understanding of a candidate's behavior in this solvent paramount. This guide provides a comprehensive technical overview of the solubility of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid in DMSO. We will explore the physicochemical properties of the molecule, the theoretical underpinnings of its interaction with DMSO, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to generate accurate, reproducible solubility data, thereby facilitating informed decision-making in the drug development pipeline.

Introduction: The Critical Role of DMSO Solubility

In modern drug discovery, high-throughput screening (HTS) campaigns rely on the ability to prepare concentrated stock solutions of test compounds, which are almost universally stored in DMSO.[1] Poor solubility in DMSO can lead to a host of downstream problems, including inaccurate compound concentration in biological assays, precipitation upon dilution into aqueous media, and ultimately, false-negative results that could cause a promising candidate to be prematurely discarded.[1]

The subject of this guide, this compound, is a heterocyclic compound incorporating structural motifs common in medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups, often prized for its favorable metabolic stability and pharmacokinetic properties.[2][3][4] Understanding its solubility is not just a procedural step but a critical characterization of its "drug-like" properties.

Physicochemical Profile of the Analyte

A molecule's structure dictates its physical behavior. This compound is a multifaceted molecule featuring distinct regions that govern its interaction with solvents.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem[5] |

| Molecular Weight | 218.21 g/mol | PubChem[5] |

| Melting Point | 139-143°C | Chemdad[6] |

| pKa (Predicted) | 4.07 ± 0.10 | Chemdad[6] |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | PubChem[7] |

| Hydrogen Bond Acceptors | 5 (3 from O atoms, 2 from N atoms) | PubChem[7] |

The molecule's architecture can be dissected into three key functional domains, each contributing to its overall solubility profile.

Caption: Key functional domains of the target molecule.

Theoretical Framework: Molecular Interactions with DMSO

DMSO is a powerful polar aprotic solvent. Its efficacy stems from a large dipole moment centered on the sulfoxide bond (S=O). It is an excellent hydrogen bond acceptor but lacks a donor proton. The solubility of this compound in DMSO is governed by a balance of forces:

-

Favorable Interactions: The primary driver for solubility is the strong hydrogen bond formed between the acidic proton of the propanoic acid group and the oxygen atom of the DMSO sulfoxide.[8][9] Additionally, the polar 1,3,4-oxadiazole ring can engage in favorable dipole-dipole interactions with DMSO.

-

Unfavorable Interactions: The non-polar phenyl ring is hydrophobic. While DMSO can dissolve many non-polar compounds, extensive hydrophobic regions can limit solubility.[10] In this molecule, the hydrophobic contribution is relatively small.

-

Disruption of Solute-Solute Interactions: For the compound to dissolve, the energy gained from solute-solvent interactions must overcome the crystal lattice energy holding the solid compound together. Compounds with high melting points often have strong intermolecular forces in their solid state, which can present a challenge to dissolution.

Carboxylic acids, in particular, are known to be four times more likely to precipitate from "wet" DMSO, as water can disrupt the solvation shell and promote the formation of less soluble anionic species.[11] Therefore, the use of anhydrous DMSO is a critical, non-negotiable aspect of protocol integrity.[12]

Experimental Methodologies for Solubility Assessment

The term "solubility" can refer to two distinct measurements: thermodynamic and kinetic. The choice of method depends entirely on the application.[13][14]

| Method Type | Description | Application | Pros | Cons |

| Thermodynamic (Equilibrium) | The maximum concentration of a solute that can dissolve in a solvent at equilibrium. | Late-stage preclinical, formulation development.[13] | The "gold standard," provides true equilibrium value. | Slow (24-72h), requires more compound, low throughput.[15] |

| Kinetic | The concentration at which a compound, rapidly added from a concentrated DMSO stock, precipitates in a solvent system. | Early discovery, HTS.[13] | Fast, high-throughput, mimics HTS conditions.[16][17] | Often overestimates thermodynamic solubility, sensitive to protocol variations. |

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive standard.[15]

Rationale: By agitating an excess of the solid compound in the solvent for an extended period, this method ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved states.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 2-5 mg of this compound into a 2 mL glass vial. Add a precise volume (e.g., 1.0 mL) of anhydrous DMSO.

-

Equilibration: Seal the vial tightly. Place it in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours.

-

Causality: Continuous agitation maximizes the surface area for dissolution. A 24-48 hour period is generally sufficient to reach equilibrium for most drug-like molecules.[15]

-

-

Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Causality: This step is critical for cleanly separating the saturated supernatant from the solid phase without disturbing the equilibrium. Filtration through a DMSO-compatible filter (e.g., PTFE) is an alternative.

-

-

Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a serial dilution series of this supernatant using an appropriate solvent for your analytical method. Quantify the concentration using a validated HPLC-UV method against a standard curve prepared with the same compound.

-

Causality: A validated analytical method with a standard curve is the only way to ensure accurate quantification. The concentration of the undiluted supernatant represents the thermodynamic solubility.

-

Protocol 2: Kinetic Solubility via Laser Nephelometry

This high-throughput method is ideal for early discovery, where speed is essential and compounds are already in DMSO stock solutions.[16][18]

Rationale: This method mimics the process of diluting a DMSO stock solution into an aqueous buffer for a biological assay. It measures the point at which the compound precipitates out of solution, which is detected by light scattering.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).

-

Causality: Starting with a fully dissolved solution is the definition of a kinetic measurement.[13]

-

-

Plate Preparation: In a 96-well microplate, add increasing volumes of the DMSO stock solution to different wells. Then, add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well to bring the final volume to a constant level (e.g., 200 µL) and achieve a range of compound concentrations. The final DMSO percentage should be kept constant and low (e.g., 1-5%).[16]

-

Causality: Keeping the final DMSO percentage constant across all wells is crucial for comparing the solubility of different compounds, as DMSO itself is a cosolvent that can increase apparent solubility.[16]

-

-

Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).

-

Causality: This allows time for any precipitation to occur and stabilize.

-

-

Measurement: Place the microplate in a laser nephelometer. The instrument measures the intensity of light scattered by the particles (precipitate) in each well.

-

Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which the signal begins to rise sharply above the background is defined as the kinetic solubility.

Data Interpretation and Reporting

Regardless of the method, results should be reported clearly and consistently.

Sample Data Representation

| Compound ID | Method | Solvent | Temp (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| Your_Lot_# | Shake-Flask | Anhydrous DMSO | 25 | Result | Result | Clear solution over excess solid |

| Your_Lot_# | Nephelometry | PBS + 2% DMSO | 25 | Result | Result | Precipitation observed > X µM |

Decision Workflow for Solubility Assessment:

Caption: Decision workflow for assessing compound solubility in DMSO.[12]

Conclusion

The solubility of this compound in DMSO is a critical parameter that dictates its utility in drug discovery screening and development. Its molecular structure, featuring both hydrophilic (propanoic acid) and hydrophobic (phenyl) elements, suggests that while it should be soluble, care must be taken. The strong hydrogen-bonding capability of the carboxylic acid with the DMSO solvent is the primary driver for dissolution. For reliable and reproducible data, researchers must select the appropriate method—thermodynamic for foundational accuracy or kinetic for high-throughput screening relevance—and adhere to rigorous protocols, with particular attention to the use of anhydrous DMSO. The methodologies and theoretical considerations outlined in this guide provide a robust framework for the accurate characterization of this and other similar drug candidates.

References

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

-

Avdeef, A. (2001). A New Technique for High-Throughput Solubility Assay. ResearchGate. [Link]

-

Srikanth, A. (2016). solubility experimental methods.pptx. Slideshare. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-propionic acid. PubChem Compound Database. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). CID 139146602. PubChem Compound Database. Retrieved January 4, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Halo Labs. (2020). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ResearchGate. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Retrieved January 4, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Kerns, E. H. (2001). Drug Solubility in Water and Dimethylsulfoxide. ResearchGate. [Link]

-

Grishina, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3256. [Link]

-

Ishihama, Y., et al. (2002). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Computer Sciences, 42(6), 1147-1151. [Link]

-

Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2387. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad. Retrieved January 4, 2026, from [Link]

-

Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath. [Link]

-

ResearchGate. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]

-

YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]

-

Journal of Pharma and Biomedics. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. [Link]

-

Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. [Link]

-

TSI Journals. (n.d.). Physical CHEMISTRY PhysicalCHEMISTRY. TSI Journals. Retrieved January 4, 2026, from [Link]

-

Troganis, A., et al. (2019). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Physical Chemistry Chemical Physics, 21(34), 18766-18777. [Link]

-

Burkhard, J. A., et al. (2010). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(19), 6659-6671. [Link]

-

Jedlovszky, P., & Idrissi, A. (2008). Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy. The Journal of Physical Chemistry B, 112(42), 13245-13255. [Link]

-

Natsagdorj, N., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jpbsci.com [jpbsci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Phenyl-1,3,4-oxadiazole-2-propionic acid | C11H10N2O3 | CID 7130633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CID 139146602 | C22H20N4O6 | CID 139146602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. ziath.com [ziath.com]

- 12. benchchem.com [benchchem.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pubs.acs.org [pubs.acs.org]

- 17. solvescientific.com.au [solvescientific.com.au]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Degradation Profile of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid. In the absence of specific public data for this molecule, this document outlines a predictive and methodological approach grounded in its core chemical moieties: the 1,3,4-oxadiazole ring and the phenylpropanoic acid side chain. We will explore potential degradation pathways, detail a robust forced degradation study protocol compliant with International Council for Harmonisation (ICH) guidelines, and describe the necessary development of a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals to establish a comprehensive stability profile for this and structurally related new chemical entities (NCEs).

Introduction: The Imperative of Stability Assessment

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf life.[1] Regulatory bodies worldwide, guided by the ICH, mandate rigorous stability testing to understand how a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[2][3][4] This process is essential for identifying potential degradation products, developing stable formulations, establishing appropriate storage conditions, and defining the re-test period or shelf life.[5][6]

For a new chemical entity like this compound, a proactive and systematic approach to stability is not just a regulatory requirement but a fundamental component of risk management in drug development. Forced degradation, or stress testing, is the cornerstone of this process.[1][7] By intentionally exposing the API to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and establish degradation pathways.[7][8][9] This knowledge is paramount for developing and validating a stability-indicating analytical method—a method capable of accurately quantifying the API in the presence of its impurities and degradants.[10][11][12]

Molecular Structure Analysis and Predicted Degradation Pathways

The stability of this compound is dictated by the chemical properties of its constituent parts: a phenyl group, a 1,3,4-oxadiazole heterocyclic ring, and a propanoic acid side chain.

-

1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole isomer is generally considered the most stable among the oxadiazole isomers due to its aromaticity and electronic structure.[13][14] However, this heterocyclic ring is not inert. The presence of two electronegative nitrogen atoms and an oxygen atom makes the ring susceptible to certain degradative reactions.

-

Hydrolytic Cleavage: Under strong acidic or basic conditions, the oxadiazole ring can undergo hydrolytic cleavage. This typically involves nucleophilic attack on the carbon atoms of the ring, leading to ring-opening and the formation of hydrazide or related derivatives.

-

Electrophilic and Nucleophilic Attack: While the electron-withdrawing nature of the heteroatoms makes electrophilic substitution difficult, nucleophilic substitution can occur, especially if there are leaving groups attached to the ring.[15]

-

-

Propanoic Acid Side Chain: The carboxylic acid moiety is a common functional group with well-characterized reactivity.

-

Decarboxylation: Under thermal stress, carboxylic acids can undergo decarboxylation, leading to the loss of CO2 and the formation of a hydrocarbon. Photolytic conditions can also induce decarboxylation through radical mechanisms.[16][17]

-

Esterification: In the presence of alcohols, particularly under acidic conditions, the carboxylic acid can form an ester. This is a critical consideration for formulation development.

-

-

Phenyl Group: The phenyl ring is generally stable but can be susceptible to:

Based on this analysis, the primary predicted degradation pathways are illustrated below.

Caption: Predicted degradation pathways for the target molecule.

A Framework for Forced Degradation Studies

A forced degradation study must be systematic and well-documented. The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that secondary degradation is minimized.[9] The following protocol is based on ICH Q1A(R2) guidelines.[2][3][4][21]

Materials and Sample Preparation

-

API: this compound, well-characterized primary reference standard.

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., Acetonitrile, Methanol), and purified water.

-

Sample Concentration: A stock solution of the API at a concentration of approximately 1 mg/mL is recommended.[9] Co-solvents may be necessary if the compound has poor aqueous solubility.[7]

Stress Conditions Protocol

The following table outlines the recommended stress conditions. Each condition should be run alongside a control sample (API in the same solvent, stored at ambient temperature in the dark).

| Stress Condition | Reagent/Condition | Typical Protocol | Rationale & Causality |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Incubate at 60-80°C for up to 7 days. Sample at intermediate time points (e.g., 2, 6, 24, 48 hours). | To induce acid-catalyzed degradation, primarily targeting the hydrolysis of the oxadiazole ring. Heat accelerates the reaction.[7][9] |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Incubate at room temperature or slightly elevated (40°C). Sample at frequent intervals initially. | To induce base-catalyzed degradation. Base hydrolysis is often faster than acid hydrolysis for heterocyclic systems.[7][9] |

| Oxidation | 3% to 30% H₂O₂ | Incubate at room temperature for up to 7 days. Protect from light. | To evaluate susceptibility to oxidation. H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[9] |

| Thermal Degradation | Dry Heat (Solid State) | Store API powder in an oven at a temperature below its melting point (e.g., 80°C) for up to 2 weeks. | To assess the intrinsic thermal stability of the solid-state API. |

| Photostability | UV and Visible Light | Expose the API (solid and in solution) to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). | To identify any potential for photodegradation, which can lead to reactions like decarboxylation or ring cleavage.[8] |

Neutralization: After sampling, acidic and basic solutions should be immediately neutralized to halt the degradation reaction before analysis.

Development of a Stability-Indicating Analytical Method

The cornerstone of a stability study is a validated analytical method that can separate, detect, and quantify the API and its degradation products.[1][10] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective approach.[11]

Method Development Workflow

The development of a stability-indicating method is an iterative process.

Caption: Workflow for developing a stability-indicating HPLC method.

Key Method Validation Parameters (ICH Q2(R1))

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing the forced degradation samples.

-

Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy & Precision: The closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Identification of Degradation Products

While HPLC-UV is used for quantification, it does not provide structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for identifying and characterizing degradation products.[6][22][23] By analyzing the stressed samples with LC-MS/MS, one can obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which allows for the structural elucidation of the degradants.[24][25]

Data Presentation and Interpretation

Results from the forced degradation study should be summarized in a clear, tabular format. This allows for a direct comparison of the API's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Time (hours) | Assay of API (%) | % Degradation | No. of Degradants | Mass Balance (%) |

|---|---|---|---|---|---|

| Control | 72 | 99.8 | 0.2 | 1 | 100.0 |

| 0.1 M HCl, 80°C | 24 | 91.5 | 8.5 | 3 | 99.7 |

| 0.1 M NaOH, 40°C | 8 | 88.2 | 11.8 | 2 | 99.1 |

| 5% H₂O₂, RT | 48 | 94.3 | 5.7 | 4 | 99.5 |

| Dry Heat, 80°C | 168 | 99.1 | 0.9 | 1 | 99.8 |

| Photostability | ICH Q1B | 96.7 | 3.3 | 2 | 99.2 |

Note: Data shown is illustrative.

Mass Balance: The sum of the assay of the API and the levels of all degradation products should be close to 100%, demonstrating that all significant degradants are being detected by the analytical method.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the stability and degradation profile of this compound. By combining a predictive analysis of the molecule's chemical liabilities with a systematic forced degradation study, researchers can proactively identify potential stability issues. The development and validation of a specific stability-indicating HPLC method is critical for this process. Subsequent characterization of degradants using techniques like LC-MS provides the comprehensive data package required for regulatory submissions and ensures the development of a safe, effective, and stable pharmaceutical product.

References

-

International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

SlideShare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. [Link]

-

ResearchGate. (2012). (PDF) Stability Indicating HPLC Method Development: A Review. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

National Institutes of Health (NIH). (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

-

YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. [Link]

-

Semantic Scholar. (n.d.). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations.[Link]

-

National Institutes of Health (NIH). (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

-

MDPI. (n.d.). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2020). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]

-

SlideShare. (n.d.). Degradation Analysis Using LC-MS/MS. [Link]

-

Scirp.org. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. [Link]

-

Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

ResearchGate. (2007). (PDF) Mechanism of TFAA-mediated 1,3,4 Oxadiazole Formation. [Link]

-

Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. [Link]

-

ACS Publications. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. [Link]

-

National Institutes of Health (NIH). (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

Journal of Pharmaceutical Sciences and Research. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Semantic Scholar. (n.d.). Side-chain oxidation of some phenyl-substituted alcohols in aqueous solution: Formation and fragmentation of radical-cations. [Link]

-

MDPI. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

-

ACS Publications. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. [Link]

-

PubMed Central. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Commencement Scrutiny Of 1,3,4-Oxadiazole; Its Visceral Activities. [Link]

-